N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
Compounds with similar structures, such as Nicotinamide, N-(3-chlorophenyl)- , are often used in the field of chemistry and biology. They usually have a molecular weight around 232.666 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of certain chlorides with amines . For instance, 3,5-dichlorobenzoyl chloride reacts with arylamine compounds to produce a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including 1H and 13C NMR . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Reactions involving similar compounds often involve protodeboronation of alkyl boronic esters . This process is used in the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of Nicotinamide, N-(3-chlorophenyl)- is 232.666 . These compounds are often insoluble in water .Scientific Research Applications
Electrophilic Fluorination Agents
- A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), was introduced as a sterically demanding analogue of N-fluorobenzenesulfonimide (NFSI). NFBSI enhances the enantioselectivity of products in cinchona alkaloid-catalyzed enantioselective fluorination reactions, demonstrating its potential in synthesizing enantioselective fluorinated compounds (Yasui et al., 2011).
Fungicidal Activities
- The structure-activity relationship of N-phenylbenzenesulfonamide derivatives against Pythium ultimum, a damping-off disease-causing organism, was quantitatively assessed using molecular holographic quantitative structure-activity relationships (HQSAR). The study provides insights into the structural characteristics essential for fungicidal activity, indicating potential agricultural applications (조윤기 et al., 2008).
Drug-Tubulin Interactions
- Several sulfonamide drugs, including analogues similar in structure to the compound of interest, were found to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This interaction suggests potential applications in developing anticancer agents (Banerjee et al., 2005).
Chlorinating Reagents
- N-chloro-N-methoxybenzenesulfonamide was identified as a simple and reactive chlorinating reagent, capable of chlorinating a variety of substrates including phenols, anisoles, and aromatic amines. This reactivity profile suggests its utility in synthetic chemistry for introducing chlorine atoms into organic molecules (Pu et al., 2016).
Anticancer Sulfonamides
- A study on sulfonamide-focused libraries evaluated their cell-based antitumor effects, identifying compounds as potent cell cycle inhibitors. Such sulfonamides, including derivatives with structural similarities to the compound , could have significant implications in cancer treatment (Owa et al., 2002).
Mechanism of Action
While the specific mechanism of action for your compound is not available, similar compounds like Carbonyl cyanide m-chlorophenyl hydrazone act as chemical inhibitors of oxidative phosphorylation . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO4S/c1-23-15-6-5-13(18)10-16(15)24(21,22)19-8-7-14(20)11-3-2-4-12(17)9-11/h2-6,9-10,14,19-20H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRPLRRHQDKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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